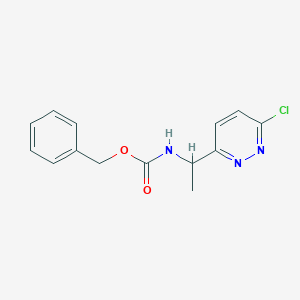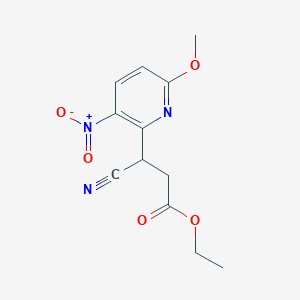
ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate is an organic compound with the molecular formula C12H13N3O5 It is a derivative of pyridine, featuring a cyano group, a methoxy group, and a nitro group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate typically involves the reaction of 6-methoxy-3-nitropyridine-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
Reduction of the nitro group: Amino derivative.
Reduction of the cyano group: Amine derivative.
Substitution of the methoxy group: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, affecting enzyme activity and cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-cyano-3-(6-methoxy-2-nitropyridin-2-yl)propanoate: Similar structure but with a different position of the nitro group.
Ethyl 3-cyano-3-(6-methoxy-4-nitropyridin-2-yl)propanoate: Similar structure but with a different position of the nitro group.
Uniqueness
Ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate is unique due to the specific positioning of the cyano, methoxy, and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H13N3O5 |
|---|---|
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
ethyl 3-cyano-3-(6-methoxy-3-nitropyridin-2-yl)propanoate |
InChI |
InChI=1S/C12H13N3O5/c1-3-20-11(16)6-8(7-13)12-9(15(17)18)4-5-10(14-12)19-2/h4-5,8H,3,6H2,1-2H3 |
Clé InChI |
YWPYBMGCRDOPCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C#N)C1=C(C=CC(=N1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



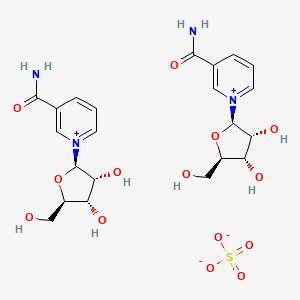

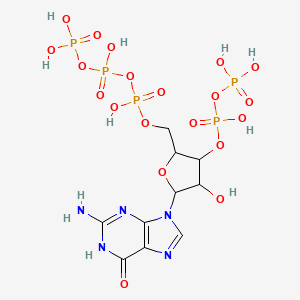
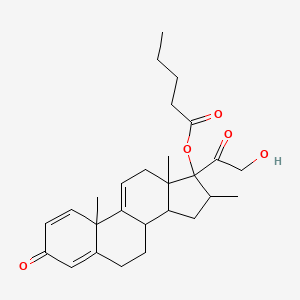


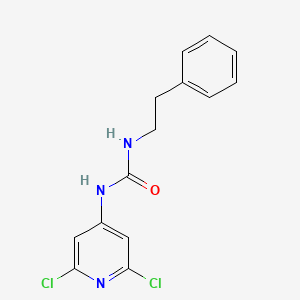
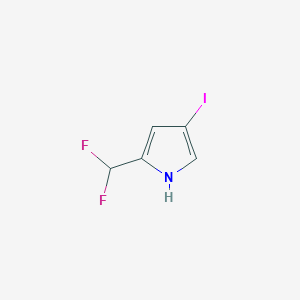
![3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B15089553.png)
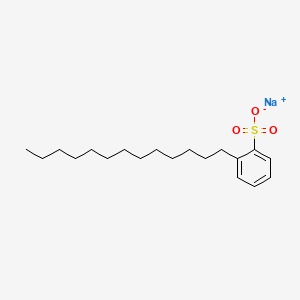
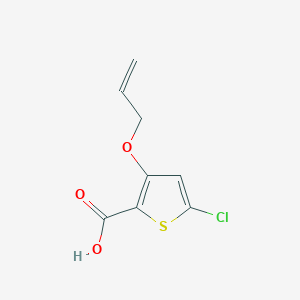
![(2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone](/img/structure/B15089575.png)
